N-Acetylsulfathiazole-d4
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Overview
Description
N-Acetylsulfathiazole-d4 is a deuterated form of N-Acetylsulfathiazole, a sulfonamide derivative. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. The deuterium atoms replace the hydrogen atoms in the molecule, which helps in distinguishing it from non-labeled compounds during mass spectrometry analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylsulfathiazole-d4 typically involves the acetylation of sulfathiazole-d4. The process begins with the preparation of sulfathiazole-d4, which is achieved by reacting 2-aminothiazole with p-acetamidobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is then acetylated using acetic anhydride under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Acetylsulfathiazole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-Acetylsulfathiazole-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of sulfonamide compounds.
Biology: Employed in metabolic studies to trace the pathways of sulfonamide metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfonamide drugs.
Industry: Applied in quality control and assurance processes in the pharmaceutical industry to ensure the purity and potency of sulfonamide-based drugs
Mechanism of Action
The mechanism of action of N-Acetylsulfathiazole-d4 is similar to that of other sulfonamides. It inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacteriostatic effects. The deuterium labeling does not significantly alter the mechanism of action but aids in analytical detection and quantification .
Comparison with Similar Compounds
N-Acetylsulfathiazole: The non-deuterated form of N-Acetylsulfathiazole-d4.
Sulfathiazole: A sulfonamide antibiotic with similar antibacterial properties.
N-Acetylsulfadiazine: Another acetylated sulfonamide with similar applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds in complex biological matrices. This makes it an invaluable tool in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXWINFSDKMHD-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670103 |
Source
|
Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-91-5 |
Source
|
Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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